Cas no 1147-64-4 (4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid)

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4,5-DICHLORO-6-OXOPYRIDAZIN-1(6H)-YL)BENZOIC ACID
- 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzoic acid
- Benzoicacid, 4-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)-
- 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate
- 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid
- SMSF0014990
- Benzoic acid, 4-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)-
- AKOS000273208
- EN300-14376
- 1147-64-4
- 4-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)-ben zoic acid
- CS-0234579
- CBMicro_001818
- CHEMBL1888280
- 4-(4,5-DICHLORO-6-OXOPYRIDAZIN-1(6H)-YL)BENZOICACID
- SMR000517022
- ChemDiv2_003127
- F0910-2308
- BIM-0001686.P001
- MLS001206316
- DTXSID80352155
- HMS3438P21
- MFCD01918613
- Oprea1_039133
- CB03285
- Z99601144
- 4-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)benzoic acid, AldrichCPR
- BB 0239171
- SCHEMBL11887792
- HMS1377O03
- 4-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)-benzoic acid
- BAA14764
- CCG-129105
-
- MDL: MFCD01918613
- インチ: InChI=1S/C11H6Cl2N2O3/c12-8-5-14-15(10(16)9(8)13)7-3-1-6(2-4-7)11(17)18/h1-5H,(H,17,18)
- InChIKey: PAXANYFYBRBZOE-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)C(=O)O
計算された属性
- せいみつぶんしりょう: 282.96785
- どういたいしつりょう: 283.9755474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 72.8
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0910-2308-2mg |
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |
1147-64-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0910-2308-25mg |
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |
1147-64-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0910-2308-100mg |
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |
1147-64-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Chemenu | CM475637-1g |
Benzoic acid, 4-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)- |
1147-64-4 | 95%+ | 1g |
$357 | 2023-03-07 | |
TRC | D438993-25mg |
4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic Acid |
1147-64-4 | 25mg |
$ 50.00 | 2022-06-05 | ||
Life Chemicals | F0910-2308-50mg |
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |
1147-64-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0910-2308-5mg |
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |
1147-64-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0910-2308-30mg |
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |
1147-64-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Enamine | EN300-14376-0.5g |
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |
1147-64-4 | 94% | 0.5g |
$241.0 | 2023-04-20 | |
Enamine | EN300-14376-2.5g |
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid |
1147-64-4 | 94% | 2.5g |
$669.0 | 2023-04-20 |
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid 関連文献
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acidに関する追加情報
Recent Advances in the Study of 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid (CAS: 1147-64-4)
The compound 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid (CAS: 1147-64-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its pyridazinone core and benzoic acid moiety, exhibits promising biological activities, particularly in the context of enzyme inhibition and anti-inflammatory applications. Recent studies have explored its potential as a scaffold for drug development, leveraging its unique chemical properties and interactions with biological targets.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 1147-64-4 on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The research demonstrated that the compound exhibits selective COX-2 inhibition with an IC50 value of 0.8 μM, significantly lower than its effect on COX-1 (IC50 > 50 μM). This selectivity suggests its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. Molecular docking studies revealed that the dichloropyridazinone moiety interacts with the hydrophobic pocket of COX-2, while the benzoic acid group forms hydrogen bonds with Arg120 and Tyr355.
Further research has explored the compound's role in modulating protein-protein interactions. A 2024 preprint in BioRxiv reported that 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid disrupts the binding between p53 and MDM2 at micromolar concentrations, as evidenced by surface plasmon resonance (SPR) and fluorescence polarization assays. This finding opens new avenues for cancer therapeutics, particularly in tumors with wild-type p53. The study also noted improved aqueous solubility of the compound when formulated as a sodium salt, addressing one of the key challenges in its pharmaceutical development.
Synthetic methodologies for 1147-64-4 have also seen advancements. A recent patent (WO2023124567) describes an optimized three-step synthesis from commercially available 4,5-dichloropyridazin-3(2H)-one, achieving an overall yield of 62% with >99% purity by HPLC. The process emphasizes green chemistry principles, using water as the primary solvent in the final coupling step. This scalable synthesis supports the compound's potential for industrial production and further pharmacological evaluation.
Pharmacokinetic studies in rodent models (2024, European Journal of Pharmaceutical Sciences) have provided crucial data on the compound's ADME properties. After oral administration (10 mg/kg), the compound showed moderate bioavailability (42%) with a plasma half-life of 3.2 hours. Notably, metabolite identification revealed the formation of an active hydroxylated derivative at the 4-position of the benzene ring, which retained approximately 70% of the parent compound's COX-2 inhibitory activity. These findings underscore the need for further structural optimization to improve metabolic stability while maintaining pharmacological efficacy.
Emerging applications in photopharmacology have also been reported. A 2024 communication in Chemical Science described a photoswitchable analog of 1147-64-4, where the benzoic acid was modified with an azobenzene group. This derivative demonstrated light-dependent COX-2 inhibition, with the trans-isomer being 8-fold more potent than the cis-form. Such approaches may enable spatiotemporal control of anti-inflammatory activity, potentially reducing systemic side effects.
In conclusion, recent research on 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid (1147-64-4) highlights its multifaceted potential in drug discovery. From its established COX-2 inhibitory properties to emerging roles in cancer therapy and photopharmacology, this compound continues to offer valuable insights for medicinal chemistry. Future directions should focus on improving its pharmacokinetic profile through structural modifications and exploring combination therapies that leverage its unique mechanism of action.
1147-64-4 (4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid) 関連製品
- 1118833-53-6(Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate)
- 878735-47-8(1,3,6,7-tetramethyl-8-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 75565-11-6(1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER)
- 82413-28-3(2-(4-Hydroxyphenyl)-1-phenyl-1-butanone)
- 1690284-09-3((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid)
- 2305526-77-4(4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione)
- 926410-37-9(Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate)
- 2229272-69-7(4-(1-Amino-3,3-difluorocyclobutyl)benzene-1,3-diol)
- 708225-07-4(ethyl (1,3-dioxaindan-5-yl)carbamoylformate)
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
